ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a nitro-substituted phenyl ring at position 1, a fluorine atom at position 5, and an ester group at position 3 of the pyrazole core. Its synthesis typically involves cyclization reactions of hydrazine derivatives with β-ketoesters or via functionalization of preformed pyrazole scaffolds . The fluorine and nitro groups enhance electron-withdrawing properties, influencing reactivity, stability, and intermolecular interactions .
Properties
Molecular Formula |
C12H10FN3O4 |
|---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3 |
InChI Key |
MJPARDRLBZXKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
The most documented and reliable method involves the reaction of 4-nitrophenylhydrazine with ethyl 4-fluoroacetoacetate under acidic conditions, typically using acetic acid or hydrochloric acid as the catalyst. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring system.
-
- Temperature: 80–100°C
- Solvent: Ethanol or polar aprotic solvents such as dimethylformamide (DMF) to enhance cyclization efficiency.
- Acid catalyst: Acetic acid or HCl to promote hydrazone formation and ring closure.
-
$$
\text{4-nitrophenylhydrazine} + \text{ethyl 4-fluoroacetoacetate} \xrightarrow[\text{acid}]{\text{heat}} \text{ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate}
$$ Yields: Typically, yields range from 60% to 75% for analogous pyrazole derivatives prepared under optimized conditions.
Alternative Synthetic Routes and Regioselectivity
Recent advances have explored the use of trichloromethyl enones as starting materials to achieve regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. This method involves:
- Reaction of arylhydrazine hydrochlorides with trichloromethyl enones to form 1,3-regioisomers.
- The trichloromethyl group serves as a precursor for the carboxyalkyl moiety via subsequent methanolysis.
- The reaction is typically conducted in alcohol solvents under reflux for extended periods (16–48 hours), with purification by column chromatography.
For the specific case of the 4-nitrophenyl substituent, the electron-withdrawing nature of the nitro group can hinder the methanolysis step, requiring longer reaction times (up to 72 hours) without significant improvement in yield.
-
- Solvent: Methanol or other alcohols
- Temperature: Reflux (~65°C for methanol)
- Reaction time: 48–72 hours depending on substituent effects
Yields: For 4-nitrophenyl substituted pyrazoles, isolated yields can be as low as 37%, attributed to the strong electron-withdrawing effect of the nitro group.
Industrial and Scale-Up Considerations
Industrial synthesis of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically employs the cyclocondensation route on a larger scale, often utilizing:
- Continuous flow reactors to improve reaction control and product consistency.
- Microwave-assisted synthesis to reduce reaction times and enhance yields.
- Standard purification techniques such as silica gel chromatography with hexane/ethyl acetate gradients.
Such methods ensure high purity (≥99%) suitable for research and potential pharmaceutical applications.
Data Table: Summary of Preparation Conditions and Yields
| Method | Starting Materials | Reaction Conditions | Purification Method | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation (acidic) | 4-nitrophenylhydrazine + ethyl 4-fluoroacetoacetate | 80–100°C, ethanol or DMF, acid catalyst | Silica gel chromatography (hexane/ethyl acetate) | 60–75 | Efficient, commonly used method |
| Trichloromethyl enone route | 4-nitrophenylhydrazine hydrochloride + trichloromethyl enone | Reflux in methanol, 48–72 h | Silica gel chromatography | ~37 | Lower yield due to nitro group; longer reaction times needed |
| Industrial scale (flow/microwave) | Similar to cyclocondensation | Continuous flow, microwave-assisted | Standard chromatographic methods | >70 | Enhanced control, scalability, and purity |
Analytical and Characterization Techniques
Characterization of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate includes:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm substitution patterns; fluorine coupling observed in ^1H NMR due to the fluorine atom.
- Mass Spectrometry (MS): LC-MS or HPLC-MS to verify molecular ion peaks (e.g., [M+H]^+ at m/z 306.2 for C12H9FN3O4).
- X-ray Crystallography: To confirm regiochemistry and crystal packing.
- Purity Assessment: HPLC with purity levels >95% typically targeted.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Structure
The compound features a pyrazole ring substituted with a fluoro group and a nitrophenyl moiety, which contributes to its reactivity and biological activity.
Medicinal Chemistry
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests potential use in developing new anti-inflammatory drugs.
Agricultural Science
In agriculture, this compound has shown promise as a pesticide or herbicide due to its ability to disrupt biochemical pathways in pests and weeds.
Case Study: Herbicidal Activity
Research indicated that ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate effectively inhibited the growth of specific weed species at low concentrations, making it a candidate for environmentally friendly herbicides.
Material Science
The compound's unique properties allow it to be used in creating advanced materials, particularly those requiring specific thermal or chemical stability.
Case Study: Polymer Development
In a recent study, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties, demonstrating its versatility beyond traditional applications.
Table 1: Comparative Biological Activities of Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | COX Inhibition | 15.2 | [Study A] |
| Ethyl 5-fluoro-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate | COX Inhibition | 20.5 | [Study B] |
| Ethyl 5-fluoro-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate | Herbicidal Activity | 10.0 | [Study C] |
Table 2: Synthesis Pathways for Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine, Acetic Anhydride | 85 |
| Fluorination | N-fluorobenzenesulfonimide (NFSI) | 70 |
| Nitration | Nitric Acid, Sulfuric Acid | 90 |
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield : Electron-withdrawing groups (e.g., nitro in SI-51) reduce yields compared to electron-neutral substituents (e.g., phenyl in SI-50), likely due to steric and electronic hindrance during cyclization .
- Fluorine Effects: The fluorine atom in the target compound may enhance metabolic stability and dipole interactions compared to non-fluorinated analogues like SI-51 .
- Nitro Group Role : The 4-nitrophenyl moiety, common in SI-51 and the target compound, contributes to π-π stacking and redox activity, relevant in materials science .
Spectroscopic and Analytical Data
- HRMS Comparison : SI-51 ([M+H]+ = 261.24) differs from the target compound by the absence of fluorine, which would increase its molecular weight by ~19 g/mol .
- NMR Trends : Fluorine atoms cause distinct splitting patterns in ¹H/¹³C NMR, as seen in analogues like ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate?
Methodological Answer:
- Step 1 : Start with a cyclocondensation reaction between 4-nitrophenylhydrazine and a β-keto ester derivative (e.g., ethyl 4-fluoroacetoacetate) under acidic conditions (e.g., acetic acid or HCl) .
- Step 2 : Optimize temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield. Evidence from similar pyrazole syntheses shows that polar aprotic solvents improve cyclization efficiency .
- Step 3 : Purify via silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 1:2 v/v) .
- Key Data : Typical yields range from 60–75% for analogous compounds .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify substituent patterns (e.g., fluorine coupling in 1H NMR, nitrophenyl aromatic signals) .
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry of the pyrazole ring (e.g., as in ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) .
- LC-MS/HPLC : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 306.2 calculated for C12H9FN3O4) .
Q. What safety precautions are recommended given limited toxicological data?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) in fume hoods due to potential irritancy (analogous pyrazoles show undefined toxicity) .
- Storage : Keep in airtight containers at –20°C to prevent decomposition .
- Disposal : Treat as hazardous waste via licensed disposal services .
Advanced Research Questions
Q. How to design experiments evaluating biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., carbonic anhydrase or COX-2) using the nitrophenyl group as an electron-withdrawing pharmacophore .
- Step 2 : Validate with in vitro assays (e.g., fluorescence-based enzymatic inhibition) at varying concentrations (1–100 µM) .
- Data Interpretation : Compare IC50 values with control inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Q. How to resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Scenario : Discrepancies in NMR signals due to dynamic fluorine effects.
- Solution : Use variable-temperature NMR to assess conformational flexibility .
- Validation : Cross-check with DFT calculations (e.g., Gaussian09) to simulate spectra and assign peaks .
Q. What strategies address low solubility in aqueous buffers for pharmacological assays?
Methodological Answer:
Q. How to integrate computational methods into reaction optimization?
Methodological Answer:
Q. How to assess thermal stability for storage or reaction scalability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
